Sarcotoxin Pd
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GWLKKIGKKIERVGQHTRGLGIAQIAANVAATAR |
Origin of Product |
United States |
Discovery, Isolation, and Initial Characterization of Sarcotoxin Pd
Identification from Paederus dermatitis
Sarcotoxin Pd was first identified from the insect Paederus dermatitis, a rove beetle known for causing a form of contact dermatitis. researchgate.net This discovery was part of broader research into antimicrobial peptides (AMPs) from insects, which are recognized as a rich source of novel compounds with potential applications in medicine. researchgate.net The study focused on isolating and characterizing the active components responsible for the antimicrobial properties observed in the hemolymph of these insects. researchgate.net
Methodologies for Peptide Isolation and Purification
The isolation and purification of this compound from the crude extract of Paederus dermatitis involved a multi-step chromatographic process to ensure the separation of the peptide to a high degree of purity. researchgate.net
The initial purification step utilized gel filtration chromatography, a technique that separates molecules based on their size. researchgate.net A lyophilized powder derived from the insects was dissolved in a phosphate (B84403) buffer and applied to a Sephadex G-50 gel filtration column. researchgate.net
Table 1: Gel Filtration Chromatography Parameters for this compound Isolation
| Parameter | Value |
| Column Type | Sephadex G-50 |
| Column Dimensions | 1 x 100 cm |
| Buffer | 0.1 M Phosphate Buffer (pH 7.0) |
| Flow Rate | 0.4 ml/min |
The fractions eluted from the column were collected and assessed for their antimicrobial activity. The fraction that demonstrated the highest level of activity was selected for further purification. researchgate.net
The active fraction obtained from gel filtration was further purified using reverse-phase high-performance liquid chromatography (RP-HPLC), a high-resolution technique that separates molecules based on their hydrophobicity. researchgate.net This was performed in a two-step process.
First, the fraction was loaded onto a semipreparative C18 reverse-phase column. The separation was achieved using a linear gradient of acetonitrile (B52724) in water. researchgate.net The resulting fractions were again tested for antimicrobial activity, and the most active fractions were subjected to a final purification step on an analytical C18 column to yield highly purified this compound. researchgate.net
Table 2: RP-HPLC Parameters for this compound Purification
| Parameter | Stage 1: Semipreparative | Stage 2: Analytical |
| Column Type | C18 | C18 |
| Column Dimensions | 10 x 250 mm | 4.6 x 250 mm |
| Mobile Phase | Acetonitrile/Water Gradient | Not specified |
Primary Structural Elucidation of this compound
The primary structure of the purified this compound was determined through amino acid sequence analysis. researchgate.net The analysis revealed that this compound is a peptide composed of 34 amino acids. researchgate.net Its molecular weight was determined to be 3613.26 Da, and it has a calculated isoelectric point (pI) of 11.8, indicating its basic nature. researchgate.net
Table 3: Primary Structure and Properties of this compound
| Property | Value |
| Amino Acid Sequence | GWLKKIGKKIERVGQHTRGLGIAQIAANVAATAR |
| Number of Amino Acids | 34 |
| Molecular Weight | 3613.26 Da |
| Isoelectric Point (pI) | 11.8 |
The elucidation of this primary structure is a critical step in understanding the peptide's mechanism of action and for its potential synthetic production for further research and development. researchgate.net
Molecular Classification and Phylogenetic Relationships of Sarcotoxin Pd
Taxonomic Placement within the Cecropin (B1577577) Peptide Family
Sarcotoxin Pd is a potent antimicrobial peptide (AMP) that belongs to the cecropin family, the most abundant group of linear, α-helical AMPs found in insects. researchgate.netmdpi.com This classification is based on its structural and functional characteristics. Cecropins, first discovered in the moth Hyalophora cecropia, are defined as cationic, linear peptides that lack cysteine residues and typically form two α-helices. researchgate.netnih.govbiorxiv.org The family is diverse, encompassing not only cecropins but also related peptides such as sarcotoxins, stomoxins, and enbocins. mdpi.comnih.govnih.gov
This compound was identified and isolated from the rove beetle, Paederus dermatitis, a member of the order Coleoptera. researchgate.netnih.gov Its inclusion in the cecropin family is supported by sequence similarities and its α-helical structure, which are hallmarks of this peptide group. researchgate.net Like other members of the cecropin family, this compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria. researchgate.net Functional cecropin genes, such as the one encoding this compound, have been identified in various species within the orders Diptera, Lepidoptera, and Coleoptera. nih.govbiorxiv.orgnih.gov
Comparative Sequence Analysis with Insect Antimicrobial Peptides
This compound is a 34-amino acid peptide. researchgate.net Detailed sequence analysis reveals significant homology with other well-characterized insect antimicrobial peptides, firmly placing it within the sarcotoxin subgroup of the cecropin family.
A key finding from sequence alignment studies is the striking similarity of this compound to other sarcotoxins. researchgate.net A BLAST (Basic Local Alignment Search Tool) analysis demonstrated that this compound shares high homology with sarcotoxin IA from the fruit fly, Drosophila melanogaster. researchgate.net Further phylogenetic analysis confirmed this close relationship, showing that sarcotoxin IA from D. melanogaster and sarcotoxin IC from the flesh fly, Sarcophaga peregrina, exhibit the highest similarity to this compound, with sequence identities of 84.61% and 79.48%, respectively. researchgate.net It also displays sequence similarity to the amphibian family of cecropins. researchgate.net
The peptide possesses a net charge of +7, a feature common among cationic AMPs, and has a total hydrophobic ratio of 45%. researchgate.net These physicochemical properties are crucial for its antimicrobial mechanism, which involves interaction with and disruption of microbial cell membranes.
Table 1: Comparative Sequence Alignment of this compound and Related Peptides
| Peptide | Organism | Sequence | Sequence Identity to this compound (%) |
|---|---|---|---|
| This compound | Paederus dermatitis | GWLKKIGKKIERVGQHTRGLGIAQIAANVAATAR | 100 |
| Sarcotoxin IA | Drosophila melanogaster | GWLKKIGKKIERVGQHTRDATIQGLGIAQQAANVAATAR | 84.61 researchgate.net |
| Sarcotoxin IC | Sarcophaga peregrina | GWLKKIGKKIERVGQHTRDATIQGLGIAQQAANVAATAR | 79.48 researchgate.net |
| Cecropin A | Hyalophora cecropia | KWKLFKKIEKVGQNIRDGIIKAGPAVAVVGQATQIAK | - |
Structural Biology and Conformational Dynamics of Sarcotoxin Pd
Secondary Structural Motifs and Predicted Tertiary Conformations
Sarcotoxin Pd, a 34-amino acid peptide, is predicted to adopt a predominantly α-helical structure. researchgate.netresearchgate.net Computational modeling suggests that its structure consists of two alpha-helices. researchgate.netnih.gov This is a common feature among many AMPs, which often remain unstructured in aqueous solutions but fold into specific secondary structures, like α-helices, upon interacting with microbial membranes. frontiersin.orgnih.gov
Modeling using Phyre software indicated that this compound has a high propensity for an α-helical conformation, estimated at 91%. researchgate.net This helical structure is crucial for its biological activity, as it facilitates the peptide's interaction with and disruption of microbial cell membranes. ontosight.aimdpi.com The predicted three-dimensional structure of similar sarcotoxins, such as sarcotoxin(2a) and sarcotoxin(2b), also reveals a double α-helix, further supporting this structural motif. hermetiabioscience.com
The tertiary conformation of this compound is characterized by the spatial arrangement of these α-helical segments. While a precise, experimentally determined 3D structure for this compound is not yet available in the Protein Data Bank (PDB), computational models provide valuable insights. nih.gov These models suggest a compact, folded structure where the two helices are likely oriented to create an amphipathic molecule—one with distinct hydrophobic and hydrophilic faces. mdpi.com This amphipathicity is a hallmark of many AMPs and is critical for their membrane-disrupting activities. frontiersin.orgnih.gov
Table 1: Predicted Structural Features of this compound
| Structural Feature | Description | Source |
| Primary Structure | 34 amino acid residues. | researchgate.net |
| Secondary Structure | Predominantly α-helical, estimated at 91% helicity. Comprises two alpha-helices. | researchgate.netnih.gov |
| Tertiary Conformation | Predicted to be a compact, folded structure with amphipathic character. | mdpi.com |
Identification and Role of Key Amino Acid Residues in Biological Activity
The biological activity of this compound is intrinsically linked to the specific properties of its constituent amino acid residues. The arrangement of cationic (positively charged) and hydrophobic residues is fundamental to its antimicrobial action. nih.gov
Cationic residues, such as lysine (B10760008) and arginine, are crucial for the initial interaction of the peptide with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govexplorationpub.com This electrostatic attraction concentrates the peptide on the microbial surface.
Hydrophobic residues, on the other hand, are essential for inserting the peptide into the lipid bilayer of the cell membrane, leading to its disruption. nih.gov While specific residues of this compound have not been individually characterized in published studies, the principles derived from related sarcotoxins, like sarcotoxin IA, provide a framework for understanding its structure-function relationship. In sarcotoxin IA, the N-terminal region is rich in charged amino acids, while the C-terminal half is more hydrophobic. nih.gov This division of labor allows the N-terminus to bind to the membrane surface and the C-terminus to penetrate the hydrophobic core. nih.gov
For instance, in sarcotoxin IA, the tryptophan residue at position 35 (W35) has been identified as a key player in its bactericidal activity. nih.gov Aromatic residues like tryptophan and large aliphatic amino acids are often favored in forming α-helical structures that are critical for membrane interaction. biorxiv.org It is highly probable that this compound possesses a similar distribution of key cationic and hydrophobic residues that dictate its potent antimicrobial effects.
Table 2: General Roles of Key Amino Acid Types in Sarcotoxin-like Peptides
| Amino Acid Type | General Role in Biological Activity | Source |
| Cationic (e.g., Lysine, Arginine) | Mediate initial electrostatic attraction to negatively charged microbial membranes. | nih.gov |
| Hydrophobic (e.g., Leucine, Isoleucine, Valine) | Drive the insertion of the peptide into the hydrophobic core of the lipid bilayer, leading to membrane disruption. | nih.gov |
| Aromatic (e.g., Tryptophan, Tyrosine) | Can contribute to both membrane binding and insertion, and are often found in regions critical for activity. | nih.govbiorxiv.org |
Conformational Changes in Diverse Biological Environments
A defining characteristic of many AMPs, including likely this compound, is their ability to undergo significant conformational changes in response to different biological environments. In an aqueous solution, this compound is predicted to exist in a relatively unstructured or random coil state. frontiersin.orgnih.gov This conformational flexibility is a common trait among α-helical AMPs. nih.gov
Upon encountering a microbial membrane, this compound undergoes a dramatic structural transition, folding into its biologically active α-helical conformation. explorationpub.comnih.gov This induced-fit mechanism is energetically favorable and is driven by the hydrophobic environment of the lipid bilayer. nih.gov The interaction with membrane components, such as LPS, can trigger and stabilize this helical structure. frontiersin.orgnih.gov
The transition from a disordered to an ordered state is a critical step in the mechanism of action of sarcotoxins. For example, sarcotoxin IA forms an N-terminal amphipathic α-helix upon interaction with micelles. nih.gov This conformational change allows the peptide to effectively interact with and disrupt the membrane, leading to the formation of pores or channels, leakage of cellular contents, and ultimately, cell death. ontosight.ai
The ability of this compound to adopt different conformations in aqueous versus membrane environments is a key aspect of its function, enabling it to remain soluble in the host's physiological fluids while selectively targeting and disrupting microbial membranes. frontiersin.org This dynamic behavior underscores the sophisticated structural adaptations that underpin the potent antimicrobial activity of this peptide.
Biological Activities of Sarcotoxin Pd
Broad-Spectrum Antimicrobial Activityresearchgate.netnovoprolabs.com
Sarcotoxin Pd exhibits potent activity against a wide range of microorganisms, including both bacteria and fungi. researchgate.net Research indicates that the peptide's efficacy, as measured by the minimum inhibitory concentration (MIC), varies across different types of pathogens, with a notably stronger effect against Gram-negative bacteria. researchgate.netum.ac.ir
Effects on Gram-Negative Bacterial Pathogens
Studies have shown that this compound is particularly effective against Gram-negative bacteria. researchgate.netum.ac.ir The MIC values for this class of bacteria are consistently lower than those for Gram-positive bacteria and fungi. researchgate.netum.ac.ir The peptide has demonstrated the highest efficacy against key pathogens such as Klebsiella pneumoniae and Escherichia coli. researchgate.netresearchgate.netum.ac.ir
Effects on Gram-Positive Bacterial Pathogens
While still effective, this compound shows a comparatively moderate activity against Gram-positive bacteria. researchgate.netum.ac.ir Research has documented its inhibitory action against species like Bacillus subtilis and Staphylococcus aureus. researchgate.net The required concentrations for inhibition are generally higher than for their Gram-negative counterparts. researchgate.netresearchgate.netum.ac.ir
Antifungal Activities
The biological activity of this compound extends to fungal pathogens. researchgate.netnovoprolabs.com It has been shown to inhibit the growth of various fungi, including Aspergillus niger, Aspergillus fumigatus, and Candida albicans. researchgate.net A study also highlighted its effectiveness against vaginal infections like Candida vulvovaginitis. researchgate.net The antifungal activity, similar to its effect on Gram-positive bacteria, requires higher concentrations than those needed for Gram-negative bacteria. researchgate.net
Interactive Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microbes
| Pathogen | Type | MIC (μg/ml) | Reference |
|---|---|---|---|
| Escherichia coli | Gram-Negative | 6.12 | researchgate.net |
| Klebsiella pneumoniae | Gram-Negative | 6.25 | researchgate.net |
| Pseudomonas aeruginosa | Gram-Negative | 10.35 | researchgate.net |
| Bacillus cereus | Gram-Positive | 16.22 | researchgate.net |
| Bacillus subtilis | Gram-Positive | 18.62 | researchgate.net |
| Staphylococcus aureus | Gram-Positive | 19.24 | researchgate.net |
| Candida albicans | Fungus | 18.62 | researchgate.net |
| Aspergillus fumigatus | Fungus | 22.3 | researchgate.net |
| Aspergillus niger | Fungus | 25.26 | researchgate.net |
Spermicidal Activity Profile
This compound displays potent and irreversible spermicidal activity against human sperm, an effect that is both dose- and time-dependent. researchgate.net This peptide has been identified as a candidate for a contraceptive agent due to its ability to rapidly immobilize spermatozoa. researchgate.netresearchgate.net The mechanism of action involves targeting and disrupting the sperm cell membrane. eurekaselect.combenthamdirect.com
Research findings detail a clear relationship between the concentration of this compound and the time required for sperm immobilization. At its maximal effective concentration of 90 μg/ml, the peptide completely immobilizes sperm within 20 seconds. researchgate.netresearchgate.netnih.gov A slightly lower dose of 80 μg/ml achieves 100% immobilization after 5 minutes. researchgate.netnih.gov Even at lower concentrations, the peptide demonstrates significant effects, immobilizing 50% of spermatozoa after 15 minutes. researchgate.netnih.gov This rapid and potent action highlights its potential as a spermicidal agent. researchgate.net
Interactive Table 2: Spermicidal Activity of this compound on Human Sperm
| Concentration (μg/ml) | Time to Immobilization | Percentage of Immobilized Sperm | Reference |
|---|---|---|---|
| 90 | 20 seconds | 100% | researchgate.netresearchgate.netnih.gov |
| 80 | 5 minutes | 100% | researchgate.netnih.gov |
| Lower Doses | 15 minutes | 50% | researchgate.netnih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Vancomycin (B549263) |
Mechanisms of Action of Sarcotoxin Pd
Cellular and Subcellular Interaction Mechanisms with Microbial Targets
The initial step in the antimicrobial action of Sarcotoxin Pd involves its binding to the surface of microbial cells. As a cationic peptide, it is electrostatically attracted to the net negative charge of microbial envelopes. ontosight.ainih.govnih.govfrontiersin.org This interaction is crucial for its selectivity towards microbial cells over host cells, whose outer membranes are generally composed of zwitterionic phospholipids (B1166683) and lack a strong negative charge. mdpi.com
The specific molecular targets on the microbial surface differ based on the type of microorganism:
Gram-negative bacteria: The primary docking site is the lipopolysaccharide (LPS) layer of the outer membrane. nih.govnih.gov Research on the closely related Sarcotoxin IA has shown that the N-terminal region is vital for specifically binding to the lipid A component of LPS. nih.govkisti.re.kr This interaction is fundamental for overcoming the protective barrier of the outer membrane.
Gram-positive bacteria: In these microbes, this compound interacts with the negatively charged teichoic and lipoteichoic acids embedded in the thick peptidoglycan cell wall. frontiersin.org
Fungi: The peptide also demonstrates activity against fungi, likely interacting with negatively charged components of the fungal cell wall and membrane. nih.gov
Studies have confirmed that this compound possesses broad-spectrum inhibitory effects against a range of Gram-negative and Gram-positive bacteria, as well as fungi. nih.gov This wide range of activity underscores its versatile interaction with various microbial surfaces.
Biophysical Basis of Membrane Interaction and Permeabilization
Following the initial electrostatic binding, this compound compromises the microbial cell membrane through a process of insertion and permeabilization. ontosight.aimdpi.com The biophysical properties of the peptide are central to this membranolytic activity.
This compound is characterized by an amphipathic structure, reportedly consisting of two amphiphilic helices. mdpi.comwikipedia.orgresearchgate.net This structural motif, common to many AMPs, features distinct hydrophobic and hydrophilic faces. researchgate.net In an aqueous environment, the peptide may exist in a random coil, but upon interacting with the microbial membrane, it adopts this helical conformation. nih.gov This amphipathic nature allows the peptide's hydrophobic residues to insert into the nonpolar lipid core of the bacterial membrane, while the hydrophilic, cationic residues remain engaged with the polar head groups of the phospholipids and the external aqueous environment. mdpi.com
This insertion disrupts the normal packing of the lipid bilayer, leading to a loss of membrane integrity and the formation of pores or channels. ontosight.ai The consequence of this permeabilization is the leakage of vital intracellular contents, such as ions and metabolites, and the dissipation of the membrane potential, which is critical for cellular energy production. ontosight.airowan.edu This ultimately leads to the death of the microbial cell. ontosight.ai
While the precise architecture of the pores formed by this compound has not been definitively elucidated, the mechanisms are generally understood through established models for AMPs, such as the "barrel-stave," "toroidal-pore," or "carpet" models, which describe different ways peptides can disrupt a lipid bilayer. nih.govfrontiersin.orgmdpi.com The process is dose-dependent and can be visualized using techniques like fluorescence microscopy with membrane-impermeable dyes. mdpi.comfrontiersin.org
Postulated Intracellular Target Modulation
While the primary killing mechanism of this compound is the physical disruption of the cell membrane, there is evidence to suggest that, like other AMPs, it may also exert effects through intracellular actions, particularly at sub-lethal concentrations. frontiersin.org Once the membrane is breached, the peptide can translocate into the cytoplasm and interfere with essential cellular processes. nih.govfrontiersin.orgmdpi.com
For the sarcotoxin family, inhibition of bacterial active transport, resulting in a decline in cytoplasmic ATP levels, has been reported. rowan.edu This suggests an impairment of cellular metabolism that complements the direct membrane damage. Furthermore, studies on related peptides, such as Sarconesin II, have demonstrated an ability to interact with bacterial DNA, hinting at the potential for this compound to inhibit nucleic acid synthesis. wikipedia.org Other postulated intracellular targets for AMPs in general include ribosomes (inhibiting protein synthesis) and enzymes involved in cell wall construction or cell division. mdpi.com
The capacity to act on multiple targets, both on the membrane and within the cell, makes the development of microbial resistance to peptides like this compound more challenging compared to conventional antibiotics that often have a single target. mdpi.comfrontiersin.org
Molecular Genetics and Gene Expression of Sarcotoxin Pd
Gene Identification and Characterization
The gene encoding Sarcotoxin Pd, an antimicrobial peptide, has been identified and characterized primarily from the insect Paederus dermatitis. researchgate.netwanfangdata.com.cn this compound is a member of the cecropin (B1577577) family of antimicrobial peptides, which are a crucial component of the innate immune system in insects. nih.gov The mature this compound peptide is composed of 34 amino acids. wanfangdata.com.cn
Initial studies involving the cloning and sequencing of cDNA for sarcotoxins from the flesh fly, Sarcophaga peregrina, laid the groundwork for understanding the genetic basis of these defense molecules. For instance, the cDNA for sarcotoxin IIA was isolated and found to encode a protein of 270 amino acid residues. nih.gov While not this compound itself, this research provided insights into the general structure and inducibility of sarcotoxin genes. nih.gov
Further research has identified multiple isoforms of sarcotoxins in various insect species. nih.gov For example, in the black soldier fly, Hermetia illucens, seven new gene fragments corresponding to three types of antimicrobial peptide genes were identified, including four isoforms of sarcotoxin. nih.govplos.org These isoforms show similarities in their amino- and carboxy-terminal regions to other known sarcotoxins, including this compound. nih.govplos.org The identification of these genes often involves the construction of cDNA libraries from larvae induced by injury or bacterial challenge, followed by screening with probes designed from conserved regions of known sarcotoxin genes. nih.govplos.org
Table 1: Gene Identification and Characterization of this compound and Related Peptides
| Feature | Description | Source Organism(s) | References |
| Peptide Name | This compound | Paederus dermatitis | researchgate.netwanfangdata.com.cn |
| Peptide Family | Cecropin | Paederus dermatitis, Sarcophaga peregrina, Hermetia illucens | nih.gov |
| Amino Acid Length | 34 residues | Paederus dermatitis | wanfangdata.com.cn |
| Related Isoforms | Sarcotoxin I, II, III | Sarcophaga peregrina | nih.gov |
| Related Isoforms | Sarcotoxin 1, 2a, 2b, 3 | Hermetia illucens | nih.govplos.org |
Transcriptional Regulation in the Source Organism
The expression of sarcotoxin genes is tightly regulated and is primarily induced as part of the insect's immune response. In Sarcophaga peregrina, the gene for sarcotoxin IIA is activated in response to physical injury to the body wall. nih.gov This activation is significantly prolonged and enhanced when the injury is coupled with the injection of bacteria such as Escherichia coli. nih.gov This indicates that the transcriptional regulation of sarcotoxin genes is a key element of the humoral immune response in insects.
Studies on Sarcophaga crassipalpis have shown that while some stress-related genes are upregulated during diapause (a state of developmental arrest), the expression of sarcotoxin II is not developmentally upregulated during this period. eje.cz However, it remains fully responsive to immune challenges, suggesting that its regulation is specifically tied to immune system activation rather than general stress responses. eje.cz The elevation of sarcotoxin II mRNA in response to injury was observed to be slower and more persistent in diapausing pupae compared to their nondiapausing counterparts. eje.cz
The 3'-untranslated region of the sarcotoxin IIA cDNA contains a nucleotide sequence, TTATTTAT, which is also found in mammalian inflammatory mediator protein cDNAs. nih.gov This suggests a conserved mechanism in the regulation of inflammatory and immune response genes across different animal phyla. nih.gov
Induction Patterns and Immune Response Pathways
The induction of this compound and other sarcotoxins is a hallmark of the insect's innate immune response to pathogens. This response is triggered by the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharides (LPS) from Gram-negative bacteria, by pattern recognition receptors (PRRs). dovepress.commdpi.com This recognition event initiates intracellular signaling cascades that lead to the activation of transcription factors, which in turn bind to the promoter regions of antimicrobial peptide genes, including sarcotoxins, and drive their expression.
In insects, the fat body is the primary site of antimicrobial peptide synthesis, including sarcotoxins. biorxiv.org Upon immune stimulation, these peptides are synthesized and secreted into the hemolymph, where they can directly target and kill invading microorganisms. uniprot.org The induction of sarcotoxin gene expression is rapid and robust, forming a critical first line of defense against infection.
The immune response pathways leading to sarcotoxin induction involve complex signaling networks. In many insects, the Toll and Imd (Immune deficiency) pathways are the principal signaling cascades that regulate the expression of antimicrobial peptides. The specific pathway activated often depends on the nature of the invading pathogen. For instance, the Toll pathway is typically activated by Gram-positive bacteria and fungi, while the Imd pathway is primarily responsive to Gram-negative bacteria.
Analysis of this compound Isoforms and Gene Cluster Organization
Research has revealed that sarcotoxin genes are often organized in clusters within the insect genome. capes.gov.brnih.gov For example, in Sarcophaga peregrina, genes for sarcotoxin I and sarcotoxin II are found in tandem arrays. capes.gov.brnih.gov The sarcotoxin I gene cluster contains four genes for structurally related proteins. nih.gov Similarly, the sarcotoxin II gene cluster consists of three genes arranged in a tandem array with approximately 2-kilobase intervals, with one gene oriented in the opposite direction. capes.gov.br
This clustered organization suggests that these genes may have arisen through gene duplication events and are likely co-regulated. The high degree of sequence similarity among the genes within a cluster supports this hypothesis. capes.gov.br The presence of multiple, slightly different isoforms of sarcotoxins may provide the insect with a broader spectrum of antimicrobial activity or allow for a more nuanced response to different types of pathogens.
While specific details on the gene cluster organization for this compound in Paederus dermatitis are not as extensively documented as for the sarcotoxins in Sarcophaga, the patterns observed in other insects provide a strong model for how the this compound gene is likely organized. The existence of various sarcotoxin isoforms in other species, such as the four identified in Hermetia illucens, further points to a common evolutionary strategy of gene duplication and diversification within this antimicrobial peptide family. nih.govplos.org
Strategies for Sarcotoxin Pd Bioengineering and Stability Enhancement
Nanomaterial Functionalization for Enhanced Peptide Performance
The conjugation of peptides with nanomaterials is an emerging strategy to improve their stability, bioavailability, and efficacy. ptbioch.edu.pl Carbon-based nanostructures, particularly graphene oxide (GO), have been identified as potent drug delivery systems due to their unique physicochemical properties. researchgate.net
The functionalization of graphene oxide with Sarcotoxin Pd (GO-Pd) has been successfully achieved to create a stable nanocomposite. researchgate.netCurrent time information in Bangalore, IN. The synthesis process typically involves the non-covalent interaction between the peptide and the graphene oxide sheet. In a common method, purified this compound is dissolved in a buffered solution, such as phosphate-buffered saline (PBS), while graphene oxide is dispersed in deionized water, often with the aid of a shaker to ensure homogeneity. Current time information in Bangalore, IN. The two solutions are then combined, allowing for the peptide to adsorb onto the surface of the GO nanosheets.
The interaction is facilitated by multiple forces. The geometry of GO allows its hydrophobic regions to interact with hydrophobic residues of the peptide, while the oxygen-containing functional groups on the GO surface can form hydrogen bonds with the peptide. researchgate.net This non-covalent conjugation is advantageous as it helps to establish and maintain the peptide's secondary structure, which is often crucial for its biological activity. researchgate.net The resulting GO-Pd conjugate demonstrates higher solubility in polar solvents like water compared to pristine graphene, which is a significant advantage for biomedical applications. Current time information in Bangalore, IN.
A primary goal of conjugating this compound with graphene oxide is to overcome the peptide's inherent instability. nih.gov Comprehensive stability assessments have demonstrated the success of this approach. While the naked, unconjugated this compound peptide exhibits low stability and activity after incubation at high temperatures (above 38°C) and in acidic pH conditions, the GO-Pd conjugate maintains high stability and activity under the same stressors. researchgate.netCurrent time information in Bangalore, IN.nih.gov
The structural stability of the conjugated peptide has been evaluated using advanced analytical techniques, most notably Circular Dichroism (CD) spectroscopy. Current time information in Bangalore, IN. CD analysis allows for the assessment of the peptide's secondary structure (e.g., α-helical content) when bound to the nanomaterial and subjected to different environmental conditions. Studies using this technique have confirmed that the GO-Pd conjugate preserves its structural integrity. Current time information in Bangalore, IN. CD spectra of the GO-Pd conjugate showed significantly greater stability compared to the naked peptide when exposed to physiological conditions, elevated temperatures (40°C), and acidic pH (4.6). Current time information in Bangalore, IN.
| Condition | Naked this compound | This compound-Graphene Oxide (GO-Pd) Conjugate | Method of Assessment |
|---|---|---|---|
| High Temperature (>38°C / 40°C) | Low stability, loss of activity | High stability, retained activity | Activity Assays, Circular Dichroism (CD) Spectroscopy Current time information in Bangalore, IN.nih.gov |
| Acidic pH (e.g., pH 4.6) | Low stability, loss of activity | High stability, retained activity | Activity Assays, Circular Dichroism (CD) Spectroscopy Current time information in Bangalore, IN.nih.gov |
| Physiological Conditions | Susceptible to degradation | High stability | Circular Dichroism (CD) Spectroscopy Current time information in Bangalore, IN. |
Design of this compound Analogues for Improved Stability and Functionality
Beyond nanomaterial conjugation, another key strategy for improving peptide therapeutics is the rational design of analogues through sequence modification. mdpi-res.com This approach involves altering the primary amino acid sequence to enhance specific properties like stability against proteases, while maintaining or boosting biological activity. mdpi.com
This compound is a member of the Cecropin (B1577577) family, a well-studied class of α-helical AMPs found in insects. nih.govnih.gov The strategies employed to create more robust Cecropin analogues can therefore inform the potential design of improved this compound variants. A successful approach in this area is the creation of hybrid peptides. nih.gov For instance, studies have shown that hybridizing various AMPs with the N-terminal fragment of Cecropin A (CA 1-8) can significantly improve the stability of the resulting peptide in the presence of salts and human serum, as well as enhance its selectivity for bacterial over mammalian cells. nih.gov One such hybrid, CA-FO, demonstrated vigorous antimicrobial activity even at physiological salt concentrations and showed low toxicity. nih.gov
Other design principles for AMP analogues include terminal modifications, such as N-terminal acetylation and C-terminal amidation, which can protect against exopeptidases and enhance stability. asm.org Furthermore, the substitution of natural L-amino acids with non-proteinogenic amino acids or D-amino acids can be employed to increase resistance to proteolytic degradation. mdpi.com While specific research on this compound analogues is not extensively documented, the successful application of these design strategies to other Cecropins suggests a promising pathway for the future development of this compound variants with enhanced stability and functionality for therapeutic use. nih.govresearchgate.net
Advanced Analytical and Methodological Approaches in Sarcotoxin Pd Research
Spectroscopic Techniques for Structural Analysis (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to analyze the secondary structure of peptides and proteins in solution. nih.gov This method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic fingerprint of the peptide's secondary structural elements, including α-helices, β-sheets, and random coils. uptc.edu.conih.gov
In the context of Sarcotoxin Pd research, CD spectroscopy has been employed to assess the peptide's structural stability under various conditions. A notable application has been in the study of this compound-functionalized graphene oxide (GO-Pd). CD analysis revealed that the peptide maintained high stability and activity when conjugated with graphene oxide, even under conditions of acidic pH and elevated temperatures (greater than 38°C), where the naked peptide exhibited low stability and activity. researchgate.net This demonstrates the utility of CD in evaluating the conformational integrity of this compound in different formulations, which is critical for its potential therapeutic applications.
Table 1: Application of Circular Dichroism in this compound Research
| Technique | Application | Key Finding | Reference |
|---|
Microscopy Techniques for Nanoconjugate Characterization (e.g., Transmission Electron Microscopy, Scanning Electron Microscopy)
The development of novel delivery systems and formulations for antimicrobial peptides often involves the creation of nanoconjugates. The physical characterization of these nanoscale structures is essential to ensure their proper formation and desired properties. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable tools for this purpose.
TEM provides high-resolution, two-dimensional images of the internal structure of nanomaterials, allowing for the detailed visualization of the size, shape, and morphology of nanoconjugates. SEM, on the other hand, offers three-dimensional imaging of the surface topography of these materials.
In the study of this compound, the synthesis of this compound-functionalized graphene oxide (GO-Pd) highlights the necessity of these microscopy techniques. researchgate.net While the available literature does not explicitly detail the use of TEM and SEM for GO-Pd characterization, these methods are standard practice in the field of nanomaterials. They would be employed to visualize the graphene oxide sheets and confirm the successful attachment and distribution of this compound peptides on their surface. Such characterization is fundamental to understanding the structure-function relationship of the nanoconjugate and its interaction with microbial cells.
Bioactivity Assays and Quantitative Assessment Methods (e.g., Radial Diffusion Assay, Absorbance-Based Methods)
Quantifying the biological activity of this compound is paramount to understanding its antimicrobial efficacy. Several bioactivity assays are employed for this purpose, with the radial diffusion assay (RDA) and absorbance-based methods being prominent examples.
The radial diffusion assay is a widely used method for determining the antimicrobial activity of peptides. In this assay, a suspension of microorganisms is incorporated into an agar medium, and the peptide is introduced into a well created in the agar. As the peptide diffuses radially through the gel, it creates a zone of growth inhibition around the well. The diameter of this clear zone is proportional to the antimicrobial activity of the peptide. RDA has been utilized to evaluate the antimicrobial and hemolytic activities of this compound. researchgate.net
Absorbance-based methods provide a quantitative measure of microbial growth or inhibition. These assays typically involve incubating microorganisms with varying concentrations of the antimicrobial peptide in a liquid medium. The growth of the microorganisms is then monitored over time by measuring the optical density (absorbance) of the culture using a spectrophotometer. A decrease in absorbance indicates inhibition of microbial growth. This method has been applied to assess the broad-spectrum antimicrobial activities of this compound and its nanoconjugates. researchgate.net
Table 2: Bioactivity Assays for this compound
| Assay Method | Purpose | Principle | Application in this compound Research | Reference |
|---|---|---|---|---|
| Radial Diffusion Assay (RDA) | To determine antimicrobial and hemolytic activity. | Measurement of the zone of inhibition or hemolysis created by the diffusing peptide in an agar matrix containing microorganisms or red blood cells. | Evaluation of the antimicrobial and hemolytic properties of this compound. | researchgate.net |
Bioinformatics and Computational Modeling for Peptide Analysis and Prediction
While specific bioinformatics and computational modeling studies focused exclusively on this compound are not extensively documented in publicly available literature, these approaches are fundamental to modern antimicrobial peptide research and are highly applicable to the study of this compound. nih.govmdpi.com
Bioinformatics tools are essential for the initial analysis and characterization of the this compound peptide sequence. These tools can be used to predict various physicochemical properties, such as molecular weight, isoelectric point, net charge, and hydrophobicity, which are crucial determinants of its antimicrobial activity and mechanism of action. mdpi.com Furthermore, sequence alignment and homology searches against antimicrobial peptide databases (e.g., APD, DBAASP) can help to classify this compound, identify conserved motifs, and infer potential biological functions and targets based on similarities to other well-characterized peptides. nih.govmdpi.comresearchgate.net
Computational modeling offers deeper insights into the three-dimensional structure and function of this compound. Techniques such as de novo structure prediction can generate models of the peptide's conformation, which is critical for understanding how it interacts with microbial membranes. nih.gov Molecular docking simulations can then be used to model the interaction of this compound with specific molecular targets, such as lipid bilayers or intracellular components. Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of this compound and its analogs with their antimicrobial potency. researchgate.net These computational approaches can guide the rational design of novel this compound derivatives with enhanced activity, stability, and target specificity.
Table 3: Potential Applications of Bioinformatics and Computational Modeling in this compound Research
| Approach | Potential Application | Expected Outcome |
|---|---|---|
| Bioinformatics | ||
| Sequence Analysis | Prediction of physicochemical properties. | Understanding of properties influencing antimicrobial activity. |
| Database Searching | Homology analysis and classification. | Identification of related peptides and potential mechanisms of action. |
| Computational Modeling | ||
| Structure Prediction | Generation of 3D structural models. | Insight into the peptide's conformation and potential interaction sites. |
| Molecular Docking | Simulation of peptide-target interactions. | Elucidation of the molecular basis of antimicrobial activity. |
Future Research Directions and Emerging Biotechnological Potential of Sarcotoxin Pd
Exploration of Novel Delivery Systems and Formulation Strategies
The inherent instability of peptides in biological environments presents a significant hurdle to their clinical and commercial application. Future research must focus on developing advanced delivery systems to protect Sarcotoxin Pd from enzymatic degradation, improve its solubility, and ensure its arrival at the target site.
Recent advances in formulation science offer numerous avenues for peptide delivery. nih.gov Strategies such as encapsulation within nanoparticles, liposomes, or niosomes could shield the peptide from proteases and control its release profile. researchgate.nethilarispublisher.compreprints.org Solid dosage forms and dehydration processes are also being investigated to enhance the shelf-life and stability of biological products, including peptides. nih.gov
A pioneering study demonstrated a successful formulation strategy by functionalizing graphene oxide (GO) with this compound (GO-Pd). researchgate.net This approach was designed to enhance the peptide's stability and create a novel coating material. researchgate.net The research highlighted that immobilizing this compound on a GO nanostructure significantly improved its stability in conditions of high temperature (40°C) and acidic pH (4.6) when compared to the free, or "naked," peptide. researchgate.net Such nanostructured systems not only preserve the peptide's structure and function but can also introduce new material properties, like improved solubility and wettability. researchgate.net These findings underscore the critical need for continued exploration into biomaterial-based carriers and other novel formulation techniques to translate this compound's antimicrobial potential into practical applications. researchgate.netpreprints.org
Development of this compound-Based Materials for Specialized Research Applications
The functionalization of materials with this compound opens up possibilities for creating novel surfaces and tools with built-in antimicrobial properties for specialized research and biomedical use. The development of these materials is a key emerging area of biotechnology.
A significant example is the creation of this compound-functionalized graphene oxide (GO-Pd) as a coating agent. researchgate.net This novel biomaterial was synthesized and evaluated for its potential as a dual-action coating for condoms, providing both antimicrobial and spermicidal effects. researchgate.net The study found that the GO-Pd formulation exhibited broad-spectrum antimicrobial activity, notably against pathogens like Candida vulvovaginitis, and that this activity was greater than that of the pristine peptide alone. researchgate.net Furthermore, the material demonstrated high stability and enhanced spermicidal activity compared to the non-functionalized peptide. researchgate.netnih.gov The high wettability of the GO-Pd material was also noted as a beneficial property, potentially improving lubrication. researchgate.net
This research serves as a proof-of-concept for the development of this compound-based materials. Future applications could include coating for medical devices to prevent biofilm formation, integration into wound dressings to promote sterile healing, or use as a surface disinfectant in sensitive laboratory environments.
Table 1: Comparative Stability of this compound Formulations
| Formulation | Condition | Stability Outcome | Source |
|---|---|---|---|
| Naked this compound | High Temperature (>38°C) | Low stability and activity | researchgate.net |
| Naked this compound | Acidic pH | Low stability and activity | researchgate.net |
| GO-Pd (this compound-functionalized Graphene Oxide) | High Temperature (40°C) | High stability, preserved structure | researchgate.net |
| GO-Pd (this compound-functionalized Graphene Oxide) | Acidic pH (4.6) | High stability, preserved structure | researchgate.net |
Integration of this compound into Combinatorial Antimicrobial Strategies
The use of antimicrobial agents in combination is a promising strategy to enhance efficacy, reduce required doses, and combat the development of drug resistance. explorationpub.commdpi.com Integrating this compound into such strategies could amplify its therapeutic potential against challenging pathogens.
Research on other insect-derived AMPs provides a strong rationale for this approach. Studies involving sarcotoxin homologs from the blow fly Lucilia sericata have shown that while individual peptides have defined activity spectra, combinations of different peptides can produce additive or even synergistic effects. asm.org For instance, a synergistic effect was observed when a defensin (B1577277) and a cecropin (B1577577) (the family to which sarcotoxins belong) were tested together against Escherichia coli. asm.org
Furthermore, the efficacy of AMPs can be enhanced by combining them with conventional antibiotics. explorationpub.com This approach can render resistant bacteria susceptible to drugs they would normally resist. nih.gov For example, combining certain peptides with antibiotics like rifampin or vancomycin (B549263) has been shown to synergistically inhibit or kill multidrug-resistant bacteria. nih.gov Another interesting interaction is the potentiation of AMP activity by components of the host environment; the antibacterial activity of some sarcotoxins is significantly boosted in the presence of human serum. scienceopen.com Future studies should systematically evaluate this compound in combination with other AMPs and traditional antibiotics to identify synergistic pairs effective against clinically relevant, multidrug-resistant pathogens. mdpi.comnih.gov
Table 2: Examples of Synergistic Antimicrobial Combinations with AMPs (Model for this compound)
| AMP/Homolog | Combination Agent | Target Organism(s) | Observed Effect | Source |
|---|---|---|---|---|
| Lucilia sericata Defensin + Cecropin | (AMP + AMP) | Escherichia coli | Synergistic Activity | asm.org |
| LS-sarcotoxin | Human Serum | E. coli, K. pneumoniae, A. baumannii | 8- to 32-fold decrease in MIC | scienceopen.com |
| Nisin | Penicillin / Chloramphenicol | Enterococcus faecalis | Enhanced Antibacterial Impact | explorationpub.com |
| PapMA-3 (Synthetic Peptide) | Rifampin | Carbapenem-Resistant A. baumannii | Significant Synergistic Inhibition | nih.gov |
| PapMA-3 (Synthetic Peptide) | Vancomycin / Erythromycin | Carbapenem-Resistant A. baumannii | Synergistic Antibiofilm Activity | nih.gov |
Investigation of Cross-Species Activity and Evolutionary Conservation
This compound belongs to the cecropin family, one of the most abundant and widespread groups of linear antimicrobial peptides found in insects. nih.gov Understanding its evolutionary relationships and the extent of its activity across different species is crucial for predicting its spectrum of action and identifying new homologs.
Sarcotoxins and related peptides have been identified in a diverse range of insects, highlighting their evolutionary success. asm.org Homologs are found not only in flies like Sarcophaga peregrina (flesh fly) and Lucilia sericata (blow fly), but also in beetles such as Pachnoda ephippiata and various dung beetles. asm.orgnih.govoup.combiorxiv.org The presence of sarcotoxin genes has also been confirmed in the black soldier fly, Hermetia illucens. nih.gov This wide distribution suggests a conserved and vital role in insect innate immunity. asm.orgapsnet.org
Functionally, sarcotoxins are known to be primarily active against Gram-negative bacteria, with some showing moderate activity against Gram-positive bacteria and fungi. asm.orgapsnet.org The mechanism often involves interaction with the bacterial membrane; specific amino acid residues in sarcotoxin IA, for example, are known to be critical for binding to the lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. nih.govmdpi.com The discovery of sarcotoxin homologs in organisms as diverse as tunicates and mammals further suggests that these peptides play a fundamental role in defense against microorganisms across different phyla. apsnet.org Investigating the specific activity of this compound against a broader panel of microbes and comparing its structure to homologs from other species will provide valuable insights into its mechanism and potential applications.
Table 3: Cross-Species Identification of Sarcotoxin and Homologs
| Peptide Family | Source Organism | Order / Family | Primary Target(s) | Source |
|---|---|---|---|---|
| This compound | Pachnoda ephippiata | Coleoptera: Scarabaeidae | Gram-negative/positive bacteria, C. vulvovaginitis | researchgate.netoup.com |
| Sarcotoxin I, II | Sarcophaga peregrina | Diptera: Sarcophagidae | Gram-negative & Gram-positive bacteria | nih.gov |
| Sarcotoxin-like | Lucilia sericata | Diptera: Calliphoridae | Gram-negative bacteria (e.g., E. coli) | asm.org |
| Sarcotoxin | Hermetia illucens | Diptera: Stratiomyidae | Gram-negative & Gram-positive bacteria, Fungi | nih.gov |
| This compound | Paederus dermatitis | Coleoptera: Staphylinidae | Not specified in source | oup.combiorxiv.org |
| Sarcotoxin IA Homologs | Mammals, Tunicates | Chordata | Pathogenic microorganisms | apsnet.org |
Q & A
Q. What experimental models are commonly used to study the immune response functions of Sarcotoxin Pd?
this compound (or Sarcotoxin II) is typically studied in Sarcophaga crassipalpis larvae under controlled immune challenges. Key models include:
- Body wall injury : Non-diapause larvae show upregulated transcription within 3 hours post-injury, peaking at 24 hours. Diapause larvae exhibit delayed transcription (6–48 hours post-injury) .
- Lipopolysaccharide (LPS) injection : Rapid transcriptional upregulation occurs within 1 hour in both diapause and non-diapause larvae, with sustained but limited increases over 72 hours . These models help dissect stress-specific responses and developmental-stage-dependent immune regulation.
Q. What methodologies are recommended for quantifying this compound expression levels in insect models?
Transcriptional quantification via reverse transcription PCR (RT-PCR) is standard. Key steps include:
- Sampling at precise time points post-immune challenge (e.g., 1–48 hours for LPS or injury).
- Normalizing data against housekeeping genes (e.g., ribosomal proteins) to account for developmental-stage variations, especially in diapause larvae .
- Validating transcriptional data with protein-level assays (e.g., Western blot) to confirm functional expression .
Advanced Research Questions
Q. How do transcriptional dynamics of this compound under LPS challenge differ from physical injury, and what mechanistic insights do these differences provide?
- LPS challenge : Triggers immediate transcription (≤1 hour), suggesting Toll pathway activation via pathogen-associated molecular patterns (PAMPs). This aligns with conserved NF-κB signaling in insects .
- Physical injury : Delayed response in diapause larvae (6–48 hours), implicating damage-associated molecular patterns (DAMPs) and potential cross-talk with developmental signaling (e.g., juvenile hormone) . Methodological considerations : Use pathway-specific inhibitors (e.g., RNAi against NF-κB) to isolate signaling mechanisms. Compare diapause vs. non-diapause cohorts to disentangle developmental and immune pathways .
Q. What strategies resolve contradictions in this compound’s role during insect diapause, where it lacks developmental upregulation but retains immune responsiveness?
Contradictions arise from conflating basal expression (absent in diapause) and inducible expression (preserved in diapause). To address this:
- Conduct time-course experiments comparing basal vs. induced transcription across developmental stages.
- Use dual RNA-seq to profile this compound alongside immune regulators (e.g., peptidoglycan recognition proteins) to identify compensatory pathways in diapause .
- Apply epigenetic modifiers (e.g., histone deacetylase inhibitors) to test if chromatin silencing underlies suppressed basal expression in diapause .
Q. How can researchers design studies to investigate the evolutionary conservation of this compound’s signaling pathways across Diptera?
- Comparative genomics : Align this compound’s promoter regions with homologs in related species (e.g., Drosophila) to identify conserved transcription factor binding sites (e.g., NF-κB motifs) .
- Functional assays : Express this compound orthologs in heterologous systems (e.g., Drosophila S2 cells) and test responsiveness to LPS or injury.
- Phylogenetic analysis : Map gene duplication events and positive selection signatures to trace adaptive evolution in immune function .
Methodological Frameworks for Rigorous Inquiry
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) optimize experimental design for this compound studies?
- Feasible : Prioritize larval models due to short life cycles and tractable diapause induction.
- Novel : Explore understudied interactions, such as this compound’s crosstalk with autophagy during prolonged immune activation .
- Ethical : Adhere to invertebrate research guidelines (e.g., minimizing sample sizes) while ensuring statistical robustness .
Q. What systematic review strategies are effective for synthesizing conflicting data on this compound’s molecular mechanisms?
- Define inclusion criteria around experimental variables : Immune challenge type (LPS vs. injury), developmental stage, and quantification method (transcript vs. protein).
- Use meta-regression to assess bias from methodological heterogeneity (e.g., RT-PCR primer specificity) .
- Apply GRADE criteria to evaluate evidence quality, prioritizing studies with mechanistic validation (e.g., knockout models) .
Tables for Quick Reference
Q. Table 1. Key Transcriptional Responses of this compound
Q. Table 2. Methodological Best Practices
| Objective | Recommended Approach | Validation Step |
|---|---|---|
| Quantifying transcription | RT-PCR with stage-specific normalization | Protein-level Western blot |
| Isolating signaling pathways | RNAi/CRISPR knockdown + LPS/injury challenge | Rescue experiments |
| Evolutionary analysis | Cross-species promoter alignment + luciferase assay | Phylogenetic tree construction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
